molecular formula C14H22N2O4S B12735403 Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester CAS No. 81865-21-6

Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester

Cat. No.: B12735403
CAS No.: 81865-21-6
M. Wt: 314.40 g/mol
InChI Key: MAIQMOWAIYYANT-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a sulfonyl-substituted phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester typically involves the reaction of 4-(((1-methylethyl)amino)sulfonyl)phenyl isocyanate with 2-methylpropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (4-(((1-methylethyl)amino)sulfonyl)phenyl)-, 2-methylpropyl ester is unique due to its specific structure, which includes a sulfonyl-substituted phenyl group. This structural feature imparts distinctive chemical properties, making it valuable for specific research applications that other carbamates may not be suitable for.

Properties

CAS No.

81865-21-6

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

2-methylpropyl N-[4-(propan-2-ylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C14H22N2O4S/c1-10(2)9-20-14(17)15-12-5-7-13(8-6-12)21(18,19)16-11(3)4/h5-8,10-11,16H,9H2,1-4H3,(H,15,17)

InChI Key

MAIQMOWAIYYANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)C

Origin of Product

United States

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